1-bromo-3,4-dimethyl-2,5-dihydro-1H-1lambda5-phosphol-1-one
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Overview
Description
1-bromo-3,4-dimethyl-2,5-dihydro-1H-1lambda5-phosphol-1-one is a heterocyclic compound containing bromine, phosphorus, and a five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-bromo-3,4-dimethyl-2,5-dihydro-1H-1lambda5-phosphol-1-one typically involves the bromination of a precursor compound. One common method involves the reaction of 3,4-dimethyl-2,5-dihydro-1H-phosphol-1-one with bromine under controlled conditions. The reaction is carried out at low temperatures to prevent the formation of unwanted by-products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1-bromo-3,4-dimethyl-2,5-dihydro-1H-1lambda5-phosphol-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of phosphines or other reduced species.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, or amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include substituted phosphol derivatives.
Oxidation Reactions: Products include phosphine oxides.
Reduction Reactions: Products include phosphines and other reduced derivatives.
Scientific Research Applications
1-bromo-3,4-dimethyl-2,5-dihydro-1H-1lambda5-phosphol-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex phosphorus-containing compounds.
Biology: The compound can be used in the study of enzyme mechanisms involving phosphorus-containing substrates.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-bromo-3,4-dimethyl-2,5-dihydro-1H-1lambda5-phosphol-1-one involves its interaction with nucleophiles or electrophiles, depending on the reaction conditions. The bromine atom can act as a leaving group in substitution reactions, while the phosphorus atom can participate in coordination with metal ions or other electrophilic species. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the phosphol ring.
Comparison with Similar Compounds
Similar Compounds
1-bromo-2,5-dihydro-1H-phosphol-1-one: Lacks the methyl groups at positions 3 and 4.
3,4-dimethyl-2,5-dihydro-1H-phosphol-1-one: Lacks the bromine atom.
1-chloro-3,4-dimethyl-2,5-dihydro-1H-1lambda5-phosphol-1-one: Contains chlorine instead of bromine.
Uniqueness
1-bromo-3,4-dimethyl-2,5-dihydro-1H-1lambda5-phosphol-1-one is unique due to the presence of both bromine and methyl groups, which confer distinct reactivity and steric properties. This makes it a valuable intermediate in the synthesis of complex phosphorus-containing compounds and materials.
Properties
CAS No. |
873-14-3 |
---|---|
Molecular Formula |
C6H10BrOP |
Molecular Weight |
209 |
Purity |
95 |
Origin of Product |
United States |
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